![molecular formula C14H10ClNO4S3 B296071 Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate, also known as DCDT or N,N'-dicyclohexylcarbodiimide, is a chemical compound widely used in scientific research applications. DCDT is a potent coupling agent that is used to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions.
作用機序
The mechanism of action of Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate involves the formation of an activated ester intermediate that reacts with a nucleophile such as an amine or thiol group. This compound reacts with carboxylic acids to form an O-acylisourea intermediate, which is highly reactive and can react with a nucleophile to form an amide or ester bond. This compound is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. This compound is a synthetic compound that is used exclusively in scientific research applications.
実験室実験の利点と制限
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate has several advantages for lab experiments. It is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups. This compound is also compatible with a wide range of solvents and reaction conditions, making it a versatile reagent for peptide synthesis and protein labeling. However, this compound has some limitations as well. It is a toxic and irritant compound that should be handled with care. This compound can also react with water to form urea, which can interfere with peptide synthesis reactions.
将来の方向性
There are several future directions for research on Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate. One area of research is the development of new coupling agents that are less toxic and more efficient than this compound. Another area of research is the development of new synthetic methods for this compound that are more environmentally friendly and cost-effective. Additionally, there is a need for further research on the mechanism of action of this compound and its interactions with other reagents and functional groups.
合成法
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is synthesized by reacting 4-chlorobenzothioamide with dimethyl dithiocarbonate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process that can be easily scaled up for industrial production.
科学的研究の応用
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is widely used in scientific research applications due to its ability to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions. This compound is commonly used in solid-phase peptide synthesis to activate carboxylic acids for coupling with amino acids. This compound is also used in protein labeling reactions to attach fluorescent or radioactive tags to proteins for imaging or quantification purposes.
特性
分子式 |
C14H10ClNO4S3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
dimethyl 2-(4-chlorobenzenecarbothioyl)imino-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H10ClNO4S3/c1-19-12(17)9-10(13(18)20-2)23-14(22-9)16-11(21)7-3-5-8(15)6-4-7/h3-6H,1-2H3 |
InChIキー |
VAENEDCUZZPIOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
正規SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


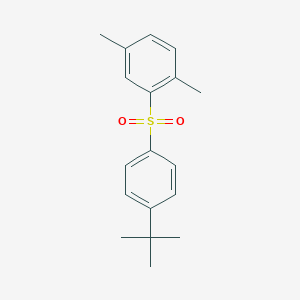


![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)

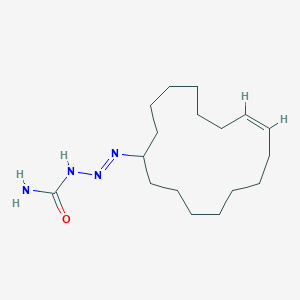
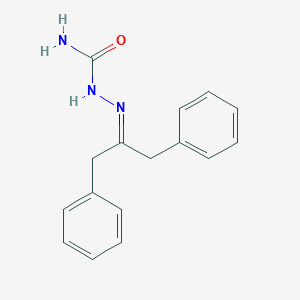
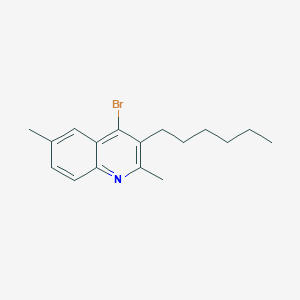
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
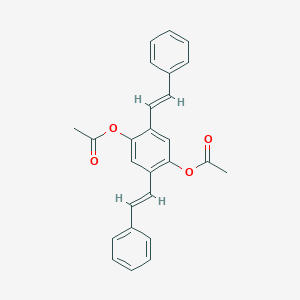
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
